![molecular formula C18H17NO3 B2627075 N-([2,2'-bifuran]-5-ylmethyl)-3-phenylpropanamide CAS No. 2034593-82-1](/img/structure/B2627075.png)
N-([2,2'-bifuran]-5-ylmethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-([2,2’-bifuran]-5-ylmethyl)-3-phenylpropanamide” is an organic compound containing a bifuran moiety and a phenylpropanamide moiety. Bifuran is a type of organic compound that contains two furan rings . Furan is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Propanamide is a type of amide and it’s derived from propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bifuran and phenylpropanamide moieties. The bifuran moiety would likely contribute to the compound’s aromaticity, while the amide group in the phenylpropanamide moiety could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bifuran and phenylpropanamide moieties. The furan rings could potentially undergo electrophilic aromatic substitution reactions, while the amide group could participate in various reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bifuran moiety could contribute to its aromaticity and potentially its UV/Vis absorption properties .Scientific Research Applications
Synthesis and Characterization
Research in this area focuses on the development of novel compounds with potential biological activities. For instance, a study detailed the synthesis and characterization of various derivatives, highlighting the process's efficiency and the potential for high-purity products. These efforts are crucial for developing compounds with improved properties for further biological evaluation (Loganathan Velupillai, M. Shingare, D.V.Mane, 2015).
Biological Evaluation
Significant research has been conducted on evaluating the biological activities of synthesized compounds, including their antimicrobial, antifungal, and anti-inflammatory potential. For example, derivatives have shown promising activity against various bacterial and fungal strains, indicating their potential as therapeutic agents (J. Hošek, J. Kos, Tomas Strharsky, et al., 2019). Another study investigated the antiepileptic activity of specific derivatives, providing insights into their therapeutic potential and interaction with biological receptors (Azar Asadollahi, M. Asadi, F. Hosseini, et al., 2019).
Catalysis and Biofuel Production
Research has also explored the use of derivatives for catalytic applications, particularly in biofuel production. A study highlighted the catalytic conversion of furfural to levulinate esters, demonstrating the potential of certain catalysts to improve the sustainability and efficiency of biofuel production processes (Bingfeng Chen, Fengbo Li, Zhijun Huang, G. Yuan, 2016).
Anticancer Activity
The synthesis of functionalized amino acid derivatives has been explored for designing anticancer agents. Research in this area has yielded compounds with notable cytotoxicity against cancer cell lines, suggesting their utility in developing new therapeutic strategies (Vivek Kumar, Mukesh M Mudgal, N. Rani, et al., 2009).
Safety And Hazards
properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(11-8-14-5-2-1-3-6-14)19-13-15-9-10-17(22-15)16-7-4-12-21-16/h1-7,9-10,12H,8,11,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAARZXRXAGBLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,2'-bifuran]-5-ylmethyl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

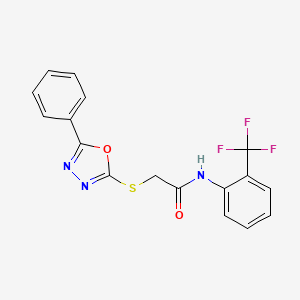
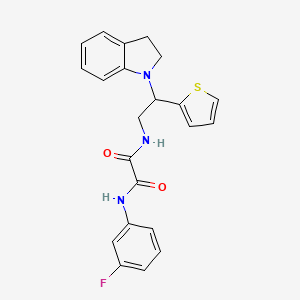
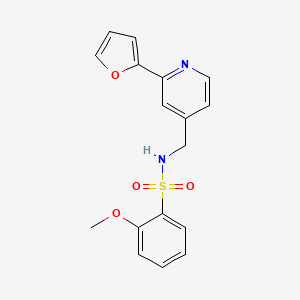
![Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2626998.png)
![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2626999.png)
![4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]benzamide](/img/structure/B2627002.png)
![1-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2627004.png)
![N-(3-acetylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2627005.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2627007.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2627009.png)
![N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2627010.png)
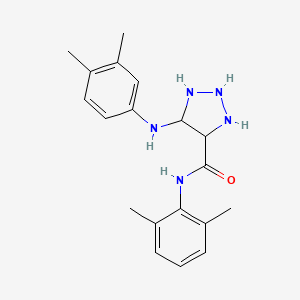
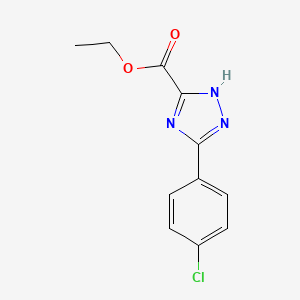
![2-(3-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2627015.png)